molecular formula C18H20F2N4O2S B12761931 Pfw9A4fse8 CAS No. 1033221-94-1

Pfw9A4fse8

Cat. No.: B12761931
CAS No.: 1033221-94-1
M. Wt: 394.4 g/mol
InChI Key: YLPUPEBBKWRRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pfw9A4fse8 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromine-chlorine substituted aromatic ring and a boronic acid functional group. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • Bioavailability Score: 0.55
  • GI Absorption: High
  • BBB Permeability: Yes

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran-water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

1033221-94-1

Molecular Formula

C18H20F2N4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-1-(2-piperazin-1-ylethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C18H20F2N4O2S/c19-14-4-3-5-15(20)18(14)24-17-7-2-1-6-16(17)23(27(24,25)26)13-12-22-10-8-21-9-11-22/h1-7,21H,8-13H2

InChI Key

YLPUPEBBKWRRQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN2C3=CC=CC=C3N(S2(=O)=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-piperazin-1-ylethyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Differences :

  • Synthetic Flexibility : this compound’s synthesis employs a ferrocene-based palladium catalyst, enabling higher stereochemical control compared to the Suzuki-Miyaura method used for (3-Bromo-5-chlorophenyl)boronic acid .
  • Bioactivity : this compound exhibits superior BBB permeability, making it more suitable for CNS-targeted drug development.

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Molecular Formula : C₆H₄BBrCl₂O₂
Similarity Score : 0.71

Property This compound (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Weight 235.27 g/mol 269.29 g/mol
Log Po/w (XLOGP3) 2.15 2.75
Solubility 0.24 mg/mL 0.15 mg/mL
CYP Inhibition None Moderate (CYP2D6)

Key Differences :

  • Lipophilicity : The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w, reducing aqueous solubility but enhancing membrane affinity.
  • Metabolic Stability : this compound lacks CYP inhibitory activity, reducing drug-drug interaction risks in therapeutic applications .

Functional Comparison with Industry Benchmarks

This compound’s functional performance is benchmarked against boronic acid derivatives used in OLED manufacturing and kinase inhibition:

Application This compound Advantage Industry Standard (e.g., Phenylboronic Acid)
OLED Electron Transport Higher thermal stability (decomposition >250°C) Decomposition at 180–200°C
Kinase Inhibition IC₅₀ = 12 nM (EGFR kinase) IC₅₀ = 45–60 nM for similar scaffolds

Research Findings :

  • This compound’s boronic acid group forms stronger reversible bonds with diols, enhancing its utility in glucose-sensing materials .
  • In in vitro assays, it demonstrated 80% tumor growth inhibition in glioblastoma models, outperforming analogues by 15–20% .

Table 1. Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight 235.27 235.27 269.29
Log Po/w 2.15 2.10 2.75
Solubility (mg/mL) 0.24 0.28 0.15

Table 2. Bioactivity Profiles

Metric This compound Compound A Compound B
BBB Permeability Yes Yes No
CYP Inhibition None None Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.